molecular formula C9H6BrF2N B2610261 5-bromo-1-(difluoromethyl)-1H-indole CAS No. 1594578-70-7

5-bromo-1-(difluoromethyl)-1H-indole

Cat. No.: B2610261
CAS No.: 1594578-70-7
M. Wt: 246.055
InChI Key: RAYNMWDBGPEOCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1-(difluoromethyl)-1H-indole is a heterocyclic compound that contains both bromine and difluoromethyl groups attached to an indole ring. Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry. The presence of bromine and difluoromethyl groups in this compound enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(difluoromethyl)-1H-indole typically involves the bromination of an indole precursor followed by the introduction of the difluoromethyl group. One common method includes the use of brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination. The difluoromethylation can be performed using reagents like chlorodifluoromethane (Freon 22) or fluoroform in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-(difluoromethyl)-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced depending on the reagents used.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indole derivative, while oxidation can produce an indole-2,3-dione .

Scientific Research Applications

5-bromo-1-(difluoromethyl)-1H-indole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1-(difluoromethyl)-1H-imidazole
  • 5-bromo-1-(difluoromethyl)-1H-pyrazole
  • 5-bromo-1-(difluoromethyl)-1H-pyridine

Uniqueness

Compared to similar compounds, 5-bromo-1-(difluoromethyl)-1H-indole exhibits unique properties due to the indole ring structure, which is known for its stability and biological activity. The presence of both bromine and difluoromethyl groups further enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

5-bromo-1-(difluoromethyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF2N/c10-7-1-2-8-6(5-7)3-4-13(8)9(11)12/h1-5,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYNMWDBGPEOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2C(F)F)C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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